molecular formula C21H24O7 B10825277 8-epidiosbulbin E acetate

8-epidiosbulbin E acetate

Cat. No.: B10825277
M. Wt: 388.4 g/mol
InChI Key: DYSOIAQEKRDXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Epidiosbulbin E acetate is a furanoid diterpenoid lactone found in the traditional herbal medicine Dioscorea bulbifera L

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-epidiosbulbin E acetate typically involves the extraction of the compound from Dioscorea bulbifera L. This process includes several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale extraction and purification processes would likely follow similar steps as laboratory-scale methods, with optimizations for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-Epidiosbulbin E acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 8-epidiosbulbin E acetate involves its metabolic activation to reactive intermediates, such as cis-enedial. These intermediates can modify proteins by reacting with lysine and cysteine residues, leading to hepatotoxicity. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial plasmids, thereby reversing antibiotic resistance .

Properties

IUPAC Name

[8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10(22)26-16-7-15-20(24)28-17(11-3-4-25-9-11)8-21(15,2)14-6-12-5-13(18(14)16)19(23)27-12/h3-4,9,12-18H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSOIAQEKRDXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2C(=O)OC(CC2(C3C1C4CC(C3)OC4=O)C)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Epidiosbulbin E acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

223 - 225 °C
Record name 8-Epidiosbulbin E acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035110
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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